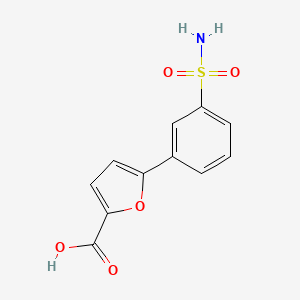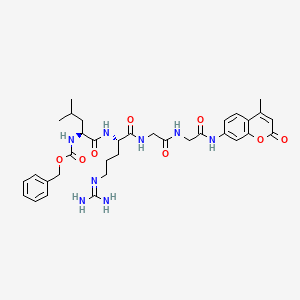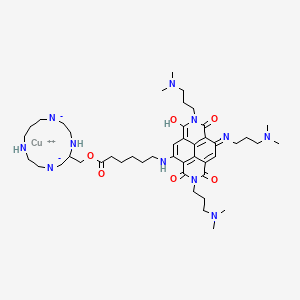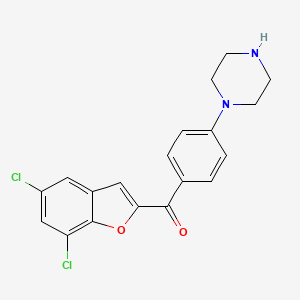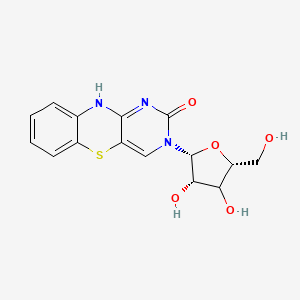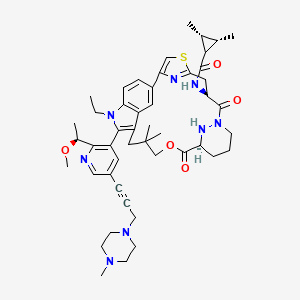![molecular formula C20H33N3 B12385922 [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a pyridine ring, and a cyclohexyl group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine typically involves multi-step organic reactions The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling with a cyclohexyl group
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and advanced purification methods. The process is optimized to achieve high yields and purity, making the compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and pyridine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the nitrogen-containing rings, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
科学的研究の応用
Chemistry: In chemistry, [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it a valuable tool for investigating cellular signaling pathways.
Medicine: In medicine, the compound is being explored for its potential therapeutic effects. Its interaction with biological targets suggests it may have applications in the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry: Industrially, the compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.
作用機序
The mechanism of action of [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.
類似化合物との比較
- [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine shares structural similarities with other compounds containing pyrrolidine and pyridine rings.
- Compounds such as [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanol and [4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]amine exhibit similar chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H33N3 |
|---|---|
分子量 |
315.5 g/mol |
IUPAC名 |
[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine |
InChI |
InChI=1S/C20H33N3/c1-23-13-3-6-20(23)18-11-12-19(22-15-18)5-2-4-16-7-9-17(14-21)10-8-16/h11-12,15-17,20H,2-10,13-14,21H2,1H3/t16?,17?,20-/m0/s1 |
InChIキー |
ZQNZGJMEIDHPAK-UHYCVJNDSA-N |
異性体SMILES |
CN1CCC[C@H]1C2=CN=C(C=C2)CCCC3CCC(CC3)CN |
正規SMILES |
CN1CCCC1C2=CN=C(C=C2)CCCC3CCC(CC3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




